molecular formula C14H12N2O B126203 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5026-42-6

5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No. B126203
CAS RN: 5026-42-6
M. Wt: 224.26 g/mol
InChI Key: BUZIDFSLFHEORD-UHFFFAOYSA-N
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Description

5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound that has been studied for its potential anti-cancer and apoptosis-inducing properties . It is a structural derivative of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one .


Synthesis Analysis

The synthesis of 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one and its derivatives often starts from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes . For instance, 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives have been prepared for their activity on ulcers .


Molecular Structure Analysis

The molecular structure of 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one consists of a diazepine ring fused with two benzene rings . The compound has a molecular weight of 210.281 .

Scientific Research Applications

  • Anticholinergic Activity : 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives have been studied for their anticholinergic activity. A specific derivative, AWD 26-06, showed significant activity and was selected for further clinical evaluation (Rüger, Roehnert, & Lohmann, 1990).

  • Synthesis and Structural Derivatives : The compound has been a target for efficient synthesis methods, creating dibenzodiazepin-11-one and related structures using a tandem reduction-lactamization sequence (Bunce & Schammerhorn, 2006).

  • Anti-Cancer and Apoptosis Inducing Agents : Some structural derivatives have shown promising anti-proliferative activity against various cancer cell lines. One such compound exhibited tumor growth inhibition and induced apoptosis in cancer cell lines (Kumar et al., 2016).

  • Checkpoint Kinase 1 (Chk1) Inhibitors : Derivatives of 5,10-Dihydro-dibenzo[b,e][1,4]diazepin-11-ones have been synthesized as potent and selective Chk1 inhibitors. These compounds, such as compound 46d, showed promise in increasing the cytotoxicity of other drugs against cancer cells (Wang et al., 2007).

  • Metabolism and Excretion Studies : The compound and its derivatives have been studied for their metabolism and excretion patterns in both dogs and humans, revealing significant absorption and rapid metabolism (Smith, Pulliam, & Ko, 1967).

  • Antiarrhythmic Activity : New derivatives have been identified as potential antiarrhythmic agents, particularly effective against bradyarrhythmias. These compounds showed high affinity to cardiac receptors and prolonged antiarrhythmic effects compared to traditional drugs (Poppe et al., 1997).

  • Inhibitors Based on Core Structure : The exploration of the core structure of this compound has led to improved enzymatic and cellular potency of Chk1 inhibitors (Hasvold et al., 2008).

Future Directions

The future directions for research on 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one could involve further investigation into its anti-cancer properties and the mechanisms behind them . Additionally, more research could be done to explore its synthesis and the potential for creating new derivatives .

properties

IUPAC Name

11-methyl-5H-benzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-16-12-8-4-2-6-10(12)14(17)15-11-7-3-5-9-13(11)16/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZIDFSLFHEORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482822
Record name 5-Methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one

CAS RN

5026-42-6
Record name 5-Methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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